molecular formula C15H11F3N2O4 B2961895 N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide CAS No. 500538-82-9

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide

Cat. No.: B2961895
CAS No.: 500538-82-9
M. Wt: 340.258
InChI Key: AIDBMRDYFJRVOL-UHFFFAOYSA-N
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Description

N-{3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide is an acetamide derivative featuring a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenoxy ring. This combination of electron-withdrawing substituents likely confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in agrochemical or pharmaceutical applications.

Properties

IUPAC Name

N-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4/c1-9(21)19-11-3-2-4-12(8-11)24-14-6-5-10(15(16,17)18)7-13(14)20(22)23/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDBMRDYFJRVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with 3-bromoaniline under suitable conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of N-{3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl}acetamide.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituents (Phenoxy Ring) Key Features Reference
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide 4-Amino, 2-CF₃ Electron-donating amino group enhances solubility; potential for hydrogen bonding
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide 4-Chloro, acryloyl side chain Chlorine substituent increases electronegativity; diphenylacetamide backbone alters steric bulk
N-(4-Methoxyphenyl)acetamide 4-Methoxy Methoxy group improves polarity and solubility in polar solvents
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide 3-Chloro, cyclopropane-carboxamide Chlorine and carboxamide groups influence pesticidal activity (e.g., cyprofuram)
Key Observations:
  • Nitro vs. Amino Groups: The nitro group in the target compound is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the amino-substituted analog ().
  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) : The -CF₃ group offers greater steric bulk and lipophilicity than -Cl, which could enhance membrane permeability in agrochemical applications .
  • Methoxy (-OCH₃) vs. Nitro (-NO₂): Methoxy groups increase solubility in aqueous environments, whereas nitro groups may reduce solubility but improve stability under oxidative conditions .

Physicochemical Properties

Based on substituent contributions:

  • Lipophilicity: The trifluoromethyl and nitro groups likely increase logP (lipophilicity) compared to amino or methoxy analogs, favoring penetration through lipid bilayers.
  • Solubility: The nitro group may reduce aqueous solubility relative to amino or methoxy derivatives, necessitating formulation adjustments for bioavailability.

Biological Activity

N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉F₃N₂O₃
  • Molecular Weight : 248.16 g/mol
  • CAS Number : 396-12-3

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of a nitro group is also crucial for its pharmacological properties, as it can participate in various biochemical interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target cells.
  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.
  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of similar compounds have demonstrated potent bactericidal activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus with minimum bactericidal concentration (MBC) values as low as 0.62 µg/mL .

Antitubercular Activity

A related class of compounds has been synthesized and tested for antitubercular activity. These derivatives showed significant efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL . The most potent derivative exhibited an MIC value of 4 µg/mL against both rifampin-sensitive and resistant strains.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : In vitro assays were performed using standard strains of bacteria.
    • Results : The compound demonstrated significant bactericidal activity, suggesting potential use in treating bacterial infections.
  • Antitubercular Activity Assessment :
    • Objective : To assess the antitubercular properties of synthesized derivatives.
    • Methodology : Compounds were screened against M. tuberculosis using microdilution methods.
    • Results : Several derivatives showed potent activity, indicating that structural modifications could enhance efficacy against tuberculosis .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntitubercular ActivityNotable Features
This compoundSignificantModerate to highContains trifluoromethyl and nitro groups
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideModerateHigh (MIC 4 µg/mL)Similar structural motifs

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